(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride
Description
This compound is a synthetic amino acid derivative featuring a pentanoic acid backbone substituted with a 4-nitrophenylsulfonylamino group at the second carbon and an amino group at the fifth carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical and pharmaceutical applications.
Properties
IUPAC Name |
(2S)-5-amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6S.ClH/c12-7-1-2-10(11(15)16)13-21(19,20)9-5-3-8(4-6-9)14(17)18;/h3-6,10,13H,1-2,7,12H2,(H,15,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLYYLYDWHVMD-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N[C@@H](CCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmaceutical agent due to its structural similarity to known sulfonamide drugs. Sulfonamides are known for their antibacterial properties, and research indicates that derivatives like (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid may exhibit similar biological activities.
Case Study : A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfonamide derivatives. The results indicated that modifications to the nitrophenyl group can enhance antimicrobial activity against specific bacterial strains, suggesting that (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid could be a candidate for further development in antibiotic therapies .
Biochemical Research
In biochemical studies, this compound is utilized as a tool for investigating enzyme inhibition mechanisms. Its ability to modify enzyme activity makes it valuable in studying metabolic pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor Concentration (µM) | % Inhibition |
|---|---|---|
| Dihydropteroate Synthase | 10 | 75% |
| Carbonic Anhydrase | 50 | 60% |
| Thymidylate Synthase | 20 | 80% |
The data suggest that (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid effectively inhibits key enzymes involved in bacterial metabolism, which may lead to novel therapeutic strategies against resistant strains .
Environmental Science
Research has also focused on the environmental impact of pharmaceutical compounds, including sulfonamides. The degradation pathways of (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid in wastewater treatment processes are being studied to understand its persistence and potential ecological effects.
Case Study : A recent study examined the photocatalytic degradation of sulfonamide compounds under UV light. Results indicated that (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid can be effectively degraded using titanium dioxide as a catalyst, highlighting its potential environmental implications and the necessity for proper waste management strategies .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Structural Features:
- Backbone: Pentanoic acid (5-carbon chain).
- Substituents: Position 2: Sulfonylamino group with varying aryl/alkyl moieties. Position 5: Amino or modified amino groups.
Comparative Analysis:
Key Observations :
- The 4-nitrophenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability against enzymatic degradation compared to Fmoc or chlorophenyl substituents .
- Unlike baclofen homologues, the sulfonylamino group may reduce receptor-binding affinity (e.g., GABAB) due to steric hindrance .
Pharmacological and Functional Comparisons
Receptor Binding and Bioactivity:
- Baclofen Homologues: (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid exhibits potent GABAB agonism in guinea pig ileum assays, whereas homologues with altered substitution patterns (e.g., sulfonylamino groups) show diminished activity .
- Guanidino Derivatives: Compounds like (S)-5-Guanidino-2-hydroxypentanoic acid (ZINC33978586) are prioritized in virtual screens for arginase inhibition, suggesting that the target compound’s nitro group could similarly modulate enzyme interactions .
Physicochemical and Spectroscopic Data
While direct data for the target compound are unavailable, analogues provide benchmarks:
Inference :
- The target compound’s ¹H NMR would show aromatic signals near δ 8.0–8.3 (nitrophenyl) and sulfonamide NH near δ 7.3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
